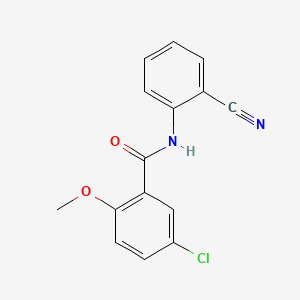
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C15H11ClN2O2 It is a derivative of benzamide, featuring a chloro group at the 5-position, a cyano group at the 2-position of the phenyl ring, and a methoxy group at the 2-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-chloro-5-nitrobenzamide, is subjected to nitration followed by reduction to yield 2-chloro-5-aminobenzamide.
Cyanation: The amino group is then converted to a cyano group using a suitable cyanating agent such as copper(I) cyanide.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a base, such as sodium methoxide, to introduce the methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-N-(2-cyanophenyl)-2-hydroxybenzamide.
Reduction: 5-chloro-N-(2-aminophenyl)-2-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biological studies to understand the interactions of benzamide derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide ring.
5-chloro-N-(2-cyanophenyl)pentanamide: Features a pentanamide group instead of a benzamide group.
Uniqueness
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-11(16)8-12(14)15(19)18-13-5-3-2-4-10(13)9-17/h2-8H,1H3,(H,18,19) |
InChI Key |
BJIZXKTWBJDXSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



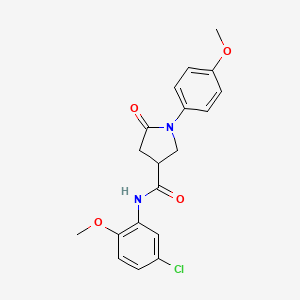
![4-[(4-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171254.png)
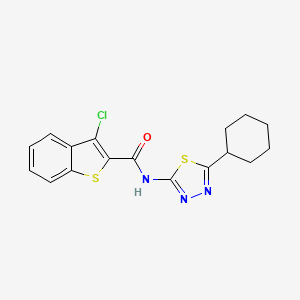
![2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11171260.png)
![2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11171270.png)
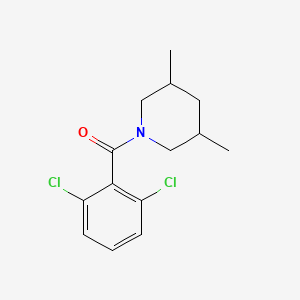
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11171279.png)
![3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B11171284.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11171290.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11171299.png)
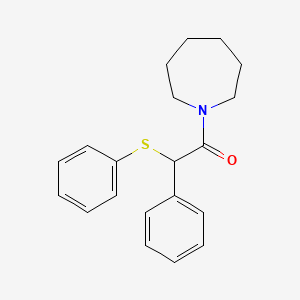
![4-methyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11171306.png)
